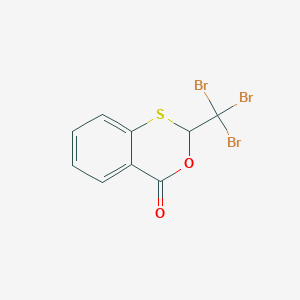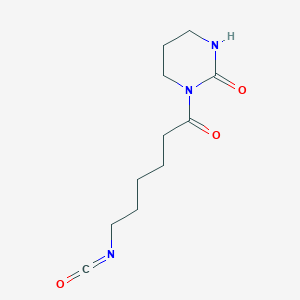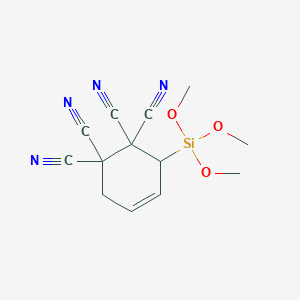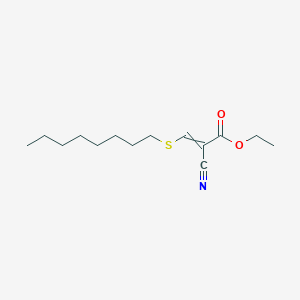
4-(4-Methylphenyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylphenyl)thiomorpholine is a heterocyclic organic compound containing both sulfur and nitrogen atoms within its structure It is a derivative of thiomorpholine, where a 4-methylphenyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Methylphenyl)thiomorpholine can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves reacting 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction typically requires a base, such as potassium carbonate, and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methylphenyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(4-Methylphenyl)thiomorpholine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Methylphenyl)thiomorpholine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfur atom in the thiomorpholine ring can increase the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine: The parent compound without the 4-methylphenyl group.
Morpholine: A similar compound where the sulfur atom is replaced by an oxygen atom.
4-(4-Nitrophenyl)thiomorpholine: A derivative with a nitro group instead of a methyl group on the aromatic ring.
Uniqueness
4-(4-Methylphenyl)thiomorpholine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity and potentially improve its pharmacokinetic properties compared to its analogs.
Propiedades
Número CAS |
90254-19-6 |
|---|---|
Fórmula molecular |
C11H15NS |
Peso molecular |
193.31 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)thiomorpholine |
InChI |
InChI=1S/C11H15NS/c1-10-2-4-11(5-3-10)12-6-8-13-9-7-12/h2-5H,6-9H2,1H3 |
Clave InChI |
RCODPUHSGGBIEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)



![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)

![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
